molecular formula C18H21ClFNO3 B593074 Desmethylene Paroxetine Hydrochloride Salt CAS No. 1394861-12-1

Desmethylene Paroxetine Hydrochloride Salt

Cat. No.: B593074
CAS No.: 1394861-12-1
M. Wt: 353.8
InChI Key: GIPUDSSHAJOHQK-LINSIKMZSA-N
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Mechanism of Action

Target of Action

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of the action of serotonin, a neurotransmitter involved in mood regulation, by reuptaking it from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can enhance serotonergic neurotransmission .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it can increase the availability of serotonin in the synaptic cleft, thereby enhancing the signaling through serotonin receptors . This can lead to various downstream effects, including mood elevation and reduction of anxiety .

Pharmacokinetics

Paroxetine, the parent compound of this compound, is almost completely absorbed when ingested orally . It is partly metabolized by CYP2D6 into inactive metabolites, including Desmethylene Paroxetine . The pharmacokinetic characteristics of Paroxetine can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to various effects, including mood elevation and reduction of anxiety . It’s worth noting that the specific effects can vary depending on individual factors, such as the person’s baseline serotonin levels and their specific genetic makeup .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, concurrent medications, and individual genetic variations in drug-metabolizing enzymes can affect the metabolism and hence the action of this compound . Moreover, the compound’s action can also be influenced by the person’s physiological state, such as their baseline serotonin levels .

Biochemical Analysis

Biochemical Properties

Desmethylene Paroxetine Hydrochloride Salt interacts with various enzymes and proteins in biochemical reactions. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . This interaction with the serotonin transporter protein leads to an increase in the extracellular level of the neurotransmitter serotonin, which can enhance neurotransmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the reuptake of serotonin into presynaptic cells, which leads to increased levels of serotonin available for binding to the postsynaptic receptor .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the serotonin transporter on the presynaptic neuron, inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a major urinary metabolite of Paroxetine , indicating that it is part of the metabolic pathway of this drug

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethylene Paroxetine (hydrochloride) is synthesized through the metabolic pathway of paroxetine. The synthesis involves the removal of a methylene group from paroxetine, resulting in the formation of Desmethylene Paroxetine . The reaction conditions typically involve the use of specific enzymes that facilitate this metabolic transformation .

Industrial Production Methods

Industrial production of Desmethylene Paroxetine (hydrochloride) is not as common as its parent compound, paroxetine. it can be produced in a laboratory setting for research purposes. The production involves the use of paroxetine as a starting material, followed by enzymatic reactions to obtain the desired metabolite .

Properties

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747552
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159126-30-4
Record name 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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